Benzyl 3-(4-aminophenyl)propanoate
Description
Benzyl 3-(4-aminophenyl)propanoate is an organic compound with the molecular formula C16H17NO2 It is a benzyl ester derivative of 3-(4-aminophenyl)propanoic acid
Properties
CAS No. |
6964-39-2 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
benzyl 3-(4-aminophenyl)propanoate |
InChI |
InChI=1S/C16H17NO2/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12,17H2 |
InChI Key |
QEXXBPULLZZTNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-(4-aminophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-aminophenyl)propanoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of benzyl chloride and 3-(4-aminophenyl)propanoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(4-aminophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, primary amines
Substitution: Various benzyl and amino derivatives
Scientific Research Applications
Benzyl 3-(4-aminophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 3-(4-aminophenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-(4-aminophenyl)propanoic acid, which can then interact with enzymes or receptors in biological systems. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Benzyl 3-(4-aminophenyl)propanoate can be compared with similar compounds such as:
Benzyl 3-(4-nitrophenyl)propanoate: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
Benzyl 3-(4-hydroxyphenyl)propanoate:
Benzyl 3-(4-methylphenyl)propanoate: The methyl group affects the compound’s steric and electronic properties, influencing its reactivity.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of benzyl esters in organic synthesis and research.
Biological Activity
Benzyl 3-(4-aminophenyl)propanoate, also known as an ester derivative of 3-(4-aminophenyl)propanoic acid, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that illustrate its applications in various fields.
Chemical Structure and Synthesis
This compound can be synthesized through several methods, primarily involving the esterification of 3-(4-aminophenyl)propanoic acid with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. Another method includes using benzyl chloride with a base such as sodium hydroxide, facilitating nucleophilic substitution to form the desired ester.
The biological activity of this compound is largely attributed to its hydrolysis into 3-(4-aminophenyl)propanoic acid, which can interact with various enzymes and receptors. The amino group in the compound is capable of forming hydrogen bonds, enhancing its potential interactions within biological systems.
Key Mechanisms Include:
- Enzyme Interaction : The hydrolyzed form can act as a substrate or inhibitor for specific enzymes.
- Receptor Binding : The compound may influence receptor activity, potentially modulating signaling pathways.
Biological Activities
This compound has been investigated for various biological activities, particularly in cancer research and metabolic studies. Here are some notable findings:
Antiproliferative Activity
Research indicates that derivatives of 3-(4-aminophenyl)propanoic acid exhibit significant antiproliferative effects against cancer cell lines. For instance, related compounds have shown cytotoxicity in leukemia cell lines, suggesting that modifications to the structure can enhance biological efficacy .
Enzyme Inhibition
Studies have demonstrated that compounds related to this compound can inhibit DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation and cancer progression. For example, SGI-1027, a derivative, has been shown to inhibit DNMT1 and DNMT3A effectively, leading to reactivation of silenced genes in cancer cells .
Case Studies
- Cytotoxicity Against Cancer Cells : A study explored the cytotoxic effects of benzyl derivatives on HeLa cells, revealing that certain modifications resulted in enhanced antiproliferative activity. The most active compounds exhibited EC50 values below 5 μM .
- Enzyme Selectivity : In a comparative study assessing various derivatives for their inhibitory effects on DNMTs, compounds derived from this compound showed selective inhibition profiles. Some derivatives were more potent against DNMT3A than DNMT1, indicating potential for targeted cancer therapies .
Data Summary Table
| Compound | Activity | EC50 (µM) | Target |
|---|---|---|---|
| This compound | Cytotoxicity | <5 | HeLa cells |
| SGI-1027 | DNMT inhibition | 0.9 | DNMT3A |
| Derivative A (from Benzyl propanoate) | Selective DNMT inhibition | 15 | DNMT1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
